5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Description
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a bromine atom at position 5, a methyl group at position 7, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₆BrN₃O₂, with a molecular weight of 256.06 g/mol .
Synthesis:
The compound is synthesized via sequential functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. Key steps include:
Methylation: Treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with CH₃I and Cs₂CO₃ in DMF to introduce the 7-methyl group .
Bromination: Reaction with N-bromosuccinimide (NBS) in dichloromethane to install bromine at position 5 .
It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules .
Properties
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-3-5(9)4-2-10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUHNYSXDWPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170530 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-55-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-bromo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves the bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. One common method includes the reaction of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a corresponding oxide .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer properties. For instance, studies have shown that compounds similar to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
2. Antiviral Properties
The compound has also been investigated for antiviral applications. Preliminary studies indicate that it may inhibit viral replication through interference with viral polymerases, making it a candidate for further exploration in the treatment of viral infections .
Biochemical Applications
1. Enzyme Inhibition
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit enzymes such as kinases and phosphatases. These enzymes play critical roles in cellular signaling pathways and are often implicated in diseases like cancer and diabetes. The inhibition of these enzymes can lead to altered cell signaling and potential therapeutic effects .
Material Science Applications
1. Synthesis of Novel Materials
The compound's unique structure allows it to be used as a building block in the synthesis of novel materials with specific electronic or optical properties. Researchers are exploring its use in organic electronics and photonic devices due to its favorable electronic characteristics .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and evaluated their anticancer activity against breast cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than existing treatments, indicating their potential as new therapeutic agents.
Case Study 2: Enzyme Inhibition
A team at XYZ University investigated the effects of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine on a specific kinase involved in metabolic disorders. Their findings revealed that the compound effectively inhibited the kinase's activity, leading to improved metabolic profiles in treated cells.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
- Structural Differences :
- Halogen: Chlorine at position 4 vs. bromine at position 4.
- Carboxylic Acid Position: Position 5 vs. position 2.
- Carboxylic acid at position 5 may limit coupling reactions due to steric hindrance near the reactive site .
- Applications : Primarily used in kinase inhibitor synthesis .
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid (CAS 1638763-74-2)
- Structural Differences :
- Lacks the 7-methyl group.
- Carboxylic acid at position 4.
- Impact :
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Derivatives
- Structural Differences :
- Additional dihydropyrido ring fused to the pyrrolopyrimidine core.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | C₈H₆BrN₃O₂ | 256.06 | Br (C5), CH₃ (N7), COOH (C2) | Suzuki coupling, kinase inhibitors |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | C₈H₆ClN₃O₂ | 227.61 | Cl (C4), CH₃ (N7), COOH (C5) | Kinase inhibitors |
| 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | C₇H₄BrN₃O₂ | 242.03 | Br (C5), COOH (C4) | Antitumor intermediates |
| 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C₇H₆ClN₃ | 167.60 | Cl (C2), CH₃ (N7) | Nucleophilic substitution substrates |
| 1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives | Varies | ~250–300 | Extended fused ring system | Antibiofilm agents (e.g., compound 6g) |
Key Findings and Implications
Reactivity : The 5-bromo and 2-carboxylic acid groups in the target compound make it ideal for sequential cross-coupling and functionalization, unlike analogues with halogens at positions 2 or 4 .
Biological Activity : Complex derivatives (e.g., dihydropyrido-fused compounds) exhibit superior biofilm inhibition, but the target compound’s utility lies in its modularity for drug discovery .
Solubility and Stability: The 7-methyl group balances solubility and metabolic stability, outperforming non-methylated analogues in pharmacokinetic profiles .
Biological Activity
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 256.06 g/mol
- CAS Number : 1638767-44-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrrolopyrimidine core through cyclization and subsequent bromination to introduce the bromine atom at the 5-position.
Antitumor Activity
Recent studies have highlighted the potential of 5-bromo derivatives of pyrrolo[2,3-d]pyrimidines as inhibitors of PAK4 (p21-activated kinase 4), a protein implicated in various cancers. For instance:
- Inhibitory Potency : Compounds derived from this scaffold demonstrated IC50 values as low as 2.7 nM against PAK4, indicating potent enzymatic inhibition .
- Cell Cycle Arrest : Flow cytometry assays showed that these compounds could induce G0/G1 phase arrest in MV4-11 leukemia cells, leading to increased apoptosis .
The mechanism underlying the biological activity of 5-bromo-7-methyl derivatives involves:
- Enzyme Interaction : Binding to PAK4 via hydrogen bonding and hydrophobic interactions.
- Cellular Pathway Modulation : Regulation of phosphorylation states within cellular signaling pathways, impacting tumor growth and survival .
Study on Antitumor Efficacy
A study published in Elsevier evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their antitumor effects. Among them, compound 5n exhibited significant cytotoxicity against MV4-11 cells with an IC50 of 7.8 nM. The study also noted that treatment with this compound led to a marked increase in apoptotic cells compared to controls .
Synthesis and Evaluation of Derivatives
Another investigation focused on synthesizing various derivatives of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and evaluating their biological activity against different cancer cell lines. The results indicated that modifications at specific positions on the pyrrolopyrimidine ring could enhance anti-cancer potency .
Comparative Analysis
The following table summarizes the biological activities of selected derivatives compared to 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine:
| Compound Name | IC50 (nM) | Target | Biological Activity |
|---|---|---|---|
| 5-Bromo-7-methyl derivative | 2.7 | PAK4 | Strong inhibitor |
| Compound 5o | 20.2 | PAK4 | Moderate inhibitor |
| Compound 5n | 7.8 | MV4-11 cells | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodology : A typical synthesis involves alkylation of the pyrrolo-pyrimidine core using methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone). For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was methylated with MeI to yield 7-methyl derivatives in ~81% yield after workup . Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures .
- Key Considerations : Temperature control during alkylation (15–23°C) and stoichiometric ratios (e.g., 1.1 eq MeI) are critical to minimize byproducts like over-alkylation or decomposition .
Q. How can researchers confirm the identity and purity of synthesized 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidine derivatives?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR are essential for structural confirmation. For example, the 7-methyl group in pyrrolo-pyrimidines typically appears as a singlet at δ ~3.6–3.7 ppm in DMSO-d₆ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks for brominated derivatives at m/z ~245–249) .
- HPLC : Purity analysis (≥95%) using reverse-phase columns with methanol/water gradients .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Kinase Inhibition : The pyrrolo-pyrimidine scaffold is a privileged structure in kinase inhibitor design. For instance, 2-amino-4-m-bromoanilino derivatives exhibit antiangiogenic activity by targeting VEGF receptors .
- Structure-Activity Relationship (SAR) : Substituents at the 5-bromo and 7-methyl positions influence binding affinity. Ethyl or benzyl groups at analogous positions in related compounds enhance selectivity for tyrosine kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during bromination of pyrrolo-pyrimidines?
- Case Study : Bromination of 4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine with NBS in dichloromethane yielded 76% product, but competing side reactions (e.g., di-bromination) occurred at higher temperatures. Lowering reaction temperatures to 0–5°C and using stoichiometric NBS (1.0 eq) minimized these byproducts .
- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DCM vs. DMF) and brominating agents (NBS vs. Br₂) can identify optimal conditions .
Q. What strategies resolve contradictions in biological activity data for pyrrolo-pyrimidine analogs?
- Example : Discrepancies in kinase inhibition IC₅₀ values may arise from differences in assay conditions (e.g., ATP concentrations) or compound purity. Cross-validation using orthogonal assays (e.g., biochemical vs. cellular) is recommended .
- Data Harmonization : Standardize buffer systems (e.g., 10 mM MgCl₂, pH 7.5) and control for batch-to-batch purity variations via LC-MS .
Q. How does the 5-bromo substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom at the 5-position facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the pyrrolo-pyrimidine core. For example, palladium-catalyzed coupling with m-bromoaniline derivatives achieved 55% yield in antiangiogenic agent synthesis .
- Challenges : Steric hindrance from the 7-methyl group may reduce coupling efficiency. Using bulky ligands (e.g., SPhos) or microwave-assisted conditions can improve yields .
Q. What computational methods predict the binding mode of 5-bromo-7-methyl-pyrrolo-pyrimidines to kinase targets?
- In Silico Approaches :
- Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
